Clorhidrato de estaquidrina

Descripción general

Descripción

Stachydrine hydrochloride is a chiral organic compound with a pyrrolidinium core

Aplicaciones Científicas De Investigación

Stachydrine hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

Stachydrine hydrochloride, also known as UNII-19Z024IC5E, Stachydrine HCl, or (S)-2-Carboxy-1,1-dimethylpyrrolidinium chloride, is a natural product with multiple protective biological activities . This article provides a comprehensive review of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, efficacy, and stability.

Target of Action

Stachydrine hydrochloride primarily targets the calcium/calmodulin-dependent protein kinase Ⅱ (CaMKII) and the nicotinamide adenine dinucleotide phosphate oxidase 2 (NOX2) . These targets play crucial roles in cardiac function and neuronal degeneration during ischemia .

Mode of Action

Stachydrine hydrochloride interacts with its targets by inhibiting the hyper-phosphorylation of CaMKII . It also depresses NOX2 protein expression and activation, as shown by inhibited translocation of its phosphorylation, p67phox and p47phox, from the cytoplasm to the cell membrane .

Biochemical Pathways

The compound affects the glutamate-induced neuronal injury pathway, which is widely used to study stroke in vitro . It also influences the NOX2-ROS signal axis, which is involved in pathological cardiac remodeling and dysfunction .

Pharmacokinetics

The design and synthesis of stachydrine derivatives by adding a lipophilic group have exhibited better fat solubility and better stability in wistar rat plasma and liver microsomes .

Result of Action

Stachydrine hydrochloride exerts beneficial therapeutic effects against heart failure and cerebral ischemic stroke . These cardioprotective effects may be associated with the regulation of calcium handling by stachydrine hydrochloride through inhibiting the hyper-phosphorylation of CaMKII . It also improves cardiac function and calcium transient amplitudes, and inhibits the SR leakage and the amount of sparks in cardiac myocytes .

Action Environment

The action, efficacy, and stability of stachydrine hydrochloride can be influenced by environmental factors. For instance, the contents of stachydrine in herbs present similar decreasing trends with the delay of harvest time . Furthermore, the compound exhibits better neuroprotective effects in vitro, and significantly reduces infarction size in the model of the middle cerebral artery occlusion rat model .

Análisis Bioquímico

Biochemical Properties

Stachydrine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the NF-κB signaling pathway . This interaction is crucial in regulating immune response to infection and plays a role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Cellular Effects

Stachydrine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have neuroprotective effects in vitro and significantly reduced infarction size in the model of the middle cerebral artery occlusion rat model .

Molecular Mechanism

The molecular mechanism of action of Stachydrine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its various biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stachydrine hydrochloride change over time. It has been found to have better stability in Wistar rat plasma and liver microsomes . Long-term effects on cellular function observed in in vitro or in vivo studies include improved coronary artery and myocardial nutritive blood flow, reduced myocardial cell necrosis, and improved renal function .

Dosage Effects in Animal Models

The effects of Stachydrine hydrochloride vary with different dosages in animal models. It has been found to reduce the rate of bleeding in dogs and rabbits

Metabolic Pathways

Stachydrine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Stachydrine hydrochloride is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Stachydrine hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a carboxylating agent under controlled conditions. One common method includes the use of (S)-1,1-dimethylpyrrolidine as a starting material, which is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Stachydrine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Stachydrine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl or amine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Carboxy-1,1-dimethylpyrrolidinium chloride: The enantiomer of the compound with similar chemical properties but different biological activities.

N-Methylpyrrolidinium chloride: A structurally related compound with different functional groups.

2-Carboxy-1,1-dimethylpyrrolidine: A non-chiral analog with similar chemical reactivity.

Uniqueness

Stachydrine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Propiedades

Número CAS |

4136-37-2 |

|---|---|

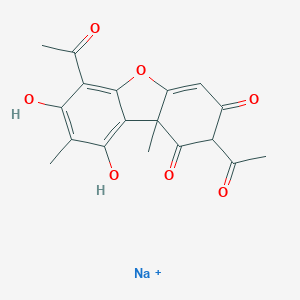

Fórmula molecular |

C7H15ClNO2+ |

Peso molecular |

180.65 g/mol |

Nombre IUPAC |

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1/t6-;/m0./s1 |

Clave InChI |

DUNMULOWUUIQIL-RGMNGODLSA-O |

SMILES |

C[N+]1(CCCC1C(=O)O)C.[Cl-] |

SMILES isomérico |

C[N+]1(CCC[C@H]1C(=O)O)C.Cl |

SMILES canónico |

C[N+]1(CCCC1C(=O)O)C.Cl |

Pictogramas |

Irritant |

Sinónimos |

Turicine HCl; (2R,4R)-4-Hydroxy-1,1-dimethyl-2-pyrrolidiniumcarboxylate hydrochloride; Cadabine hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does stachydrine hydrochloride exert its biological effects?

A: Stachydrine hydrochloride has been shown to interact with various signaling pathways, ultimately influencing cellular processes such as proliferation, apoptosis, and oxidative stress. One key mechanism involves the inhibition of the Akt and ERK pathways, both crucial for cell survival and proliferation. [] Additionally, stachydrine hydrochloride has been observed to regulate the NOX2-ROS signaling axis, a critical player in pressure-overload-induced heart failure. [] Furthermore, studies suggest involvement in the CaMKII/HDAC4/MEF2C signal pathway, influencing cardiac hypertrophy. []

Q2: What are the downstream effects of stachydrine hydrochloride's interaction with the Akt and ERK pathways?

A: By inhibiting the Akt and ERK pathways, stachydrine hydrochloride can induce apoptosis (programmed cell death) and inhibit the proliferation of breast cancer cells. [] This interaction also leads to caspase-3 activation and a decrease in the expression of the anti-apoptotic protein Bcl-2, further contributing to cell death. []

Q3: How does stachydrine hydrochloride impact oxidative stress in cardiac cells?

A: Studies show stachydrine hydrochloride can reduce ROS production and ROS-dependent cardiac fibrosis in a mouse model of heart failure. [] This effect is linked to the suppression of NOX2 protein expression and activation, suggesting a regulatory role in the NOX2-ROS signaling cascade. []

Q4: What is the molecular formula and weight of stachydrine hydrochloride?

A4: The molecular formula of stachydrine hydrochloride is C7H14NO2Cl, and its molecular weight is 179.65 g/mol.

Q5: Is there any spectroscopic data available for stachydrine hydrochloride?

A: Several research papers mention utilizing various analytical techniques to characterize and quantify stachydrine hydrochloride. These techniques include HPLC (High-Performance Liquid Chromatography) with different detectors such as ELSD (Evaporative Light Scattering Detector) [, , , , , , , , ], UV-visible spectrophotometry [, ], and TLC (Thin Layer Chromatography) [, , , , , ]. These techniques provide information on the compound's retention time, absorbance, and peak area, which can be used for identification and quantification purposes.

Q6: How stable is stachydrine hydrochloride under different storage conditions?

A: Light exposure has been identified as a significant factor contributing to the degradation of stachydrine hydrochloride during storage. [] Further research is needed to fully understand its stability under various conditions like temperature, humidity, and pH.

Q7: What methods can be employed to improve the stability of stachydrine hydrochloride in pharmaceutical formulations?

A: While specific formulation strategies haven't been extensively discussed in the provided research, optimizing storage conditions to minimize light exposure is crucial. [] Further research is needed to explore other formulation approaches like encapsulation techniques or the use of stabilizing excipients to enhance its stability.

Q8: What analytical methods are commonly used to determine the content of stachydrine hydrochloride in different matrices?

A: Researchers frequently employ HPLC [, , , , , , , , ] coupled with various detectors, such as ELSD and UV detectors, to quantify stachydrine hydrochloride. TLC [, , , , , ] is another method utilized for both qualitative and quantitative analysis. Additionally, UV-visible spectrophotometry [, ] is also employed for quantification purposes.

Q9: What are the primary in vitro models used to study the effects of stachydrine hydrochloride?

A: Breast cancer cell lines like T47D and MCF-7 are used to investigate the anti-proliferative and apoptosis-inducing effects of stachydrine hydrochloride. [] Furthermore, neonatal rat primary cardiomyocytes and H9c2 cells, along with adult mouse primary cardiomyocytes, are employed to study the compound's impact on cardiac hypertrophy and oxidative stress. [, ]

Q10: Has stachydrine hydrochloride demonstrated efficacy in in vivo models?

A: Yes, stachydrine hydrochloride exhibits positive effects in a mouse model of transverse aortic constriction-induced heart failure. [, ] Oral administration of the compound resulted in reduced cardiac hypertrophy, improved left ventricular ejection fraction, and decreased ROS production and fibrosis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)